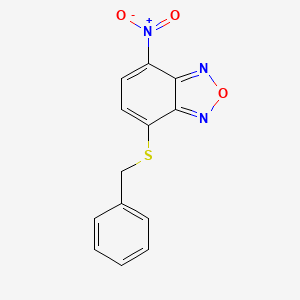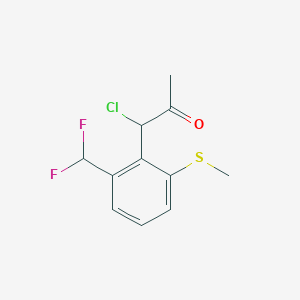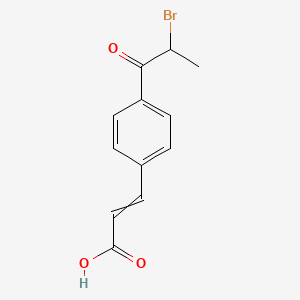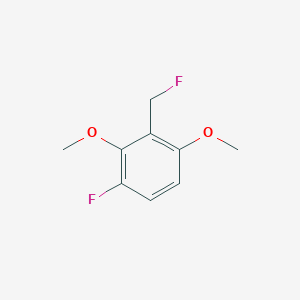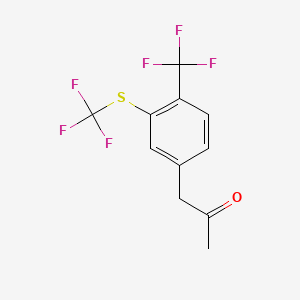
1-Chloro-1-(3-ethoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is a chlorinated derivative of propanone, featuring an ethoxyphenyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-(3-ethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(3-ethoxyphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the process.
化学反应分析
Types of Reactions
1-Chloro-1-(3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-(3-ethoxyphenyl)-2-propanol.
Reduction: Formation of 1-(3-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 3-ethoxybenzoic acid.
科学研究应用
1-Chloro-1-(3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, gene expression, and cellular signaling pathways, ultimately affecting various biological processes.
相似化合物的比较
1-Chloro-1-(3-ethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-2-propanone: This compound is a simpler chlorinated derivative of propanone and is used as a chemical intermediate in organic synthesis.
The presence of the ethoxy group in this compound imparts unique chemical properties, making it more versatile in certain synthetic applications compared to its simpler analogs.
属性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-10-6-4-5-9(7-10)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChI 键 |
ZTKYIACNMFPTJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


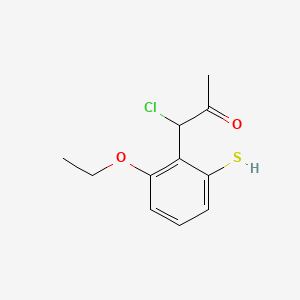
![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
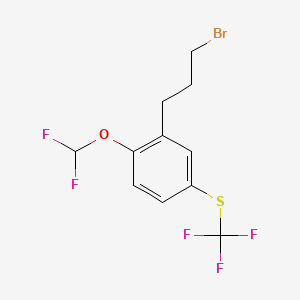
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
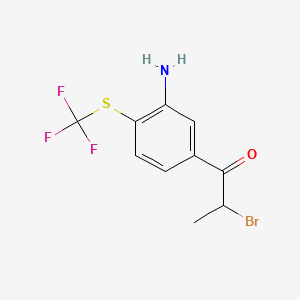
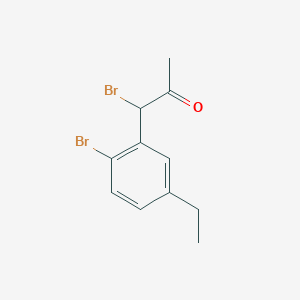
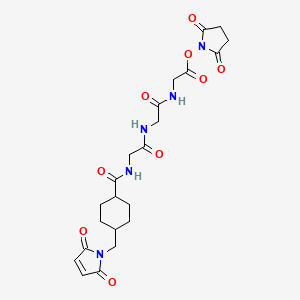
![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
